molecular formula C12H7ClN4O2 B13914298 4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine CAS No. 77712-92-6

4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B13914298
CAS No.: 77712-92-6
M. Wt: 274.66 g/mol
InChI Key: PDRSNDTUWKEHCN-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and nitro substituents on the aromatic ring enhances its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction involving 4-chloro-3-nitrobenzaldehyde and 2-aminopyridine in the presence of a base can lead to the formation of the desired imidazo[4,5-c]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Multi-component reactions (MCRs) are often employed to streamline the synthesis process, reducing the number of steps and by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Scientific Research Applications

4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidazo[4,5-c]pyridine core can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-nitrophenylacetic acid
  • 4-Nitrophenyl chloroformate
  • 4-Chloropyridine

Uniqueness

4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine is unique due to its dual aromatic system and the presence of both chloro and nitro groups. This combination provides a versatile platform for further chemical modifications and enhances its potential for diverse applications .

Properties

CAS No.

77712-92-6

Molecular Formula

C12H7ClN4O2

Molecular Weight

274.66 g/mol

IUPAC Name

4-chloro-2-(4-nitrophenyl)-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C12H7ClN4O2/c13-11-10-9(5-6-14-11)15-12(16-10)7-1-3-8(4-2-7)17(18)19/h1-6H,(H,15,16)

InChI Key

PDRSNDTUWKEHCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=CN=C3Cl)[N+](=O)[O-]

Origin of Product

United States

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